Glyurallin A

Vue d'ensemble

Description

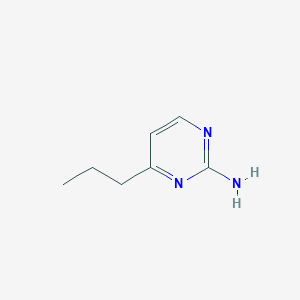

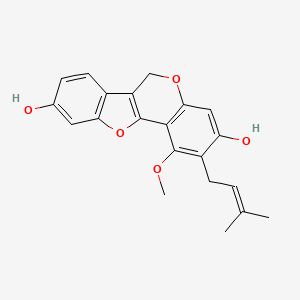

Glyurallin a, also known as arizonicanol e, belongs to the class of organic compounds known as pterocarpans. These are benzo-pyrano-furano-benzene compounds, containing the 6H-[1]benzofuro[3, 2-c]chromene skeleton. They are derivatives of isoflavonoids. Glyurallin a is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, glyurallin a is primarily located in the membrane (predicted from logP). Outside of the human body, glyurallin a can be found in herbs and spices. This makes glyurallin a a potential biomarker for the consumption of this food product.

Applications De Recherche Scientifique

1. Role in Reproductive Endocrinology and Hormone-Related Cancer

Glycodelin is a glycoprotein that significantly impacts immune cells, apoptosis, reproduction, cell adhesion, differentiation, and cancer. In reproductive processes, it contributes to sperm capacitation, immunoprotection of spermatozoa, and modulates sperm-oocyte binding, acrosome reaction, and implantation. In hormone-related cancers, glycodelin's effects include inducing differentiation, growth restriction in malignant cells, decreased oncogene expression, increased tumor suppressor gene expression, and morphological reversion of malignant phenotype. These properties are substantially influenced by glycosylation (Seppäla et al., 2008).

2. Impact on Human Endometrium

Research has shown that glycodelin gene and protein expression in the human endometrium can be influenced by environmental factors like dioxin, impacting female fertility. This modulation is mediated through the aryl hydrocarbon receptor, affecting gene transcription and protein secretion relevant to reproductive health (Mueller et al., 2005).

3. Diverse Isoforms and Biological Actions

Glycodelin belongs to the lipocalin superfamily and exists in various isoforms differentiated by glycosylation. These isoforms exhibit different biological actions, such as inhibiting sperm-egg binding (glycodelin-A) and having no such effect (glycodelin-S from seminal plasma). Glycodelin's high concentration at the fetomaternal interface might contribute to embryonic protection, underscoring its immunosuppressive activity. Additionally, it's involved in glandular morphogenesis and epithelial differentiation (Seppäla et al., 2002).

4. Role in Early Pregnancy

Glycodelin-A is crucial in early placental development, modulating the functions of immune and trophoblast cells. It inhibits T cell activation and proliferation and induces apoptosis, affecting the Th1/Th2 ratio at the feto-maternal interface. This protein's glycosylation is vital for its biological activities, as seen in conditions like gestational diabetes where altered glycosylation impairs its functions (Lee et al., 2011).

5. Glycodelin in Cancer Development and Progression

Glycodelin is expressed in various malignancies, including female-specific cancers (endometrial, ovarian, breast) and non-gender specific cancers (lung, colon). It regulates cancer cell proliferation, differentiation, invasion, promotes angiogenesis, and modulates immune cell function. Its expression correlates with cancer diagnosis and prognosis, making it a potential biomarker and target for cancer immunotherapy (Cui et al., 2017).

Propriétés

IUPAC Name |

1-methoxy-2-(3-methylbut-2-enyl)-6H-[1]benzofuro[3,2-c]chromene-3,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O5/c1-11(2)4-6-14-16(23)9-18-19(20(14)24-3)21-15(10-25-18)13-7-5-12(22)8-17(13)26-21/h4-5,7-9,22-23H,6,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEAIWNGAMDGGNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OCC3=C2OC4=C3C=CC(=C4)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glyurallin A | |

CAS RN |

199331-36-7, 213130-81-5 | |

| Record name | Glyurallin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199331367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYURALLIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X25VV8RRP9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glyurallin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031993 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Bicyclo[2.2.1]hept-5-en-2-yl-1-phenylethanol](/img/structure/B1643781.png)

![(3aR,4R,5R,6aS)-4-[(1E)-4-(3-Chlorophenoxy)-3-oxo-1-buten-1-yl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one](/img/structure/B1643794.png)

![methyl (2S)-3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B1643798.png)